3-Bromophenethyl alcohol, acetate
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Overview
Description
3-Bromophenethyl alcohol, acetate is an organic compound that belongs to the class of phenethyl alcohol derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring and an acetate group attached to the ethyl alcohol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenethyl alcohol, acetate typically involves the following steps:
Bromination of Phenethyl Alcohol: Phenethyl alcohol is reacted with bromine in the presence of a suitable solvent, such as carbon tetrachloride, to introduce the bromine atom at the para position of the phenyl ring.
Acetylation: The resulting 3-Bromophenethyl alcohol is then acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenethyl alcohol, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Bromophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-Bromophenethyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can yield 3-Azidophenethyl alcohol, acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 3-Bromophenylacetic acid.
Reduction: 3-Bromophenethyl alcohol.
Substitution: 3-Azidophenethyl alcohol, acetate.
Scientific Research Applications
3-Bromophenethyl alcohol, acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromophenethyl alcohol, acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
- 3-Bromophenethyl alcohol
- 3-Bromophenylacetic acid
- 3-Azidophenethyl alcohol, acetate
Comparison:
- 3-Bromophenethyl alcohol, acetate is unique due to the presence of both bromine and acetate groups, which confer distinct chemical and biological properties.
- 3-Bromophenethyl alcohol lacks the acetate group, making it less reactive in certain chemical reactions.
- 3-Bromophenylacetic acid has a carboxylic acid group instead of an alcohol or acetate group, leading to different reactivity and applications.
- 3-Azidophenethyl alcohol, acetate contains an azide group, which imparts different biological activities compared to the bromine-containing compound.
Properties
IUPAC Name |
2-(3-bromophenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAMZAIXVECEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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